5-Amino-3-methyl-isothiazole-4-carbonitrile
Overview
Description
5-Amino-3-methyl-isothiazole-4-carbonitrile is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including pharmacology and organic chemistry.
Mechanism of Action
Target of Action
It is used in pharmacological studies as a precursor for mmp12 inhibitors and aurora kinase inhibitors .
Mode of Action
As a precursor to MMP12 inhibitors and Aurora kinase inhibitors, it may interact with these targets to inhibit their activity .
Biochemical Pathways
The compound’s influence on biochemical pathways is likely related to its role as a precursor to MMP12 inhibitors and Aurora kinase inhibitors . These inhibitors can affect various biochemical pathways, including those involved in cell cycle regulation and extracellular matrix degradation .
Result of Action
As a precursor to mmp12 inhibitors and aurora kinase inhibitors, its effects may be related to the inhibition of these targets .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Preparation Methods
The synthesis of 5-Amino-3-methyl-isothiazole-4-carbonitrile involves several steps and specific reaction conditions. One common synthetic route includes the reaction of 3-methyl-4-isothiazolecarbonitrile with ammonia under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Amino-3-methyl-isothiazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Amino-3-methyl-isothiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
5-Amino-3-methyl-isothiazole-4-carbonitrile can be compared with other similar compounds, such as:
5-Amino-3-methylisothiazole hydrochloride: This compound is similar in structure but includes a hydrochloride group, which may affect its solubility and reactivity.
Isothiazole-4-carbonitrile: Lacks the amino and methyl groups, leading to different chemical properties and reactivity.
3-Methylisothiazol-4-amine hydrochloride: Similar structure but with different functional groups, affecting its chemical behavior.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-amino-3-methyl-1,2-thiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-3-4(2-6)5(7)9-8-3/h7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQFZPWSFDVYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363506 | |
Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41808-35-9 | |
Record name | 5-Amino-3-methyl-4-isothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41808-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-amino-3-methylisothiazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the significance of 5-Amino-3-methylisothiazole-4-carbonitrile in the synthesis of isothiazolo[5,4-d]pyrimidines?
A1: 5-Amino-3-methylisothiazole-4-carbonitrile serves as a crucial starting material for synthesizing a variety of 4-amino-3-methylisothiazolo[5,4-d]pyrimidines. The research demonstrates this by reacting the compound with orthoesters, followed by cyclization with primary amines []. This highlights its utility as a building block for more complex heterocyclic compounds with potential biological activity.
Q2: Besides its use in synthesizing pyrimidine derivatives, what other reactions involving 5-Amino-3-methylisothiazole-4-carbonitrile are discussed in the paper?
A2: The paper also explores the hydrolysis of 5-Amino-3-methylisothiazole-4-carbonitrile to its corresponding amide. This amide can then be cyclized with orthoesters to yield 5H-isothiazolo[5,4-d]pyrimidin-4-ones []. Additionally, the reaction of 5-Amino-3-methylisothiazole-4-carbonitrile with sodium methyl xanthate provides access to pyrimidinethione derivatives [], broadening the scope of its synthetic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.